molecular formula C9H10N2O B12858747 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine CAS No. 71224-70-9

5-Ethyl-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B12858747
CAS No.: 71224-70-9
M. Wt: 162.19 g/mol
InChI Key: YIEQISHOUYVCPL-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylisoxazolo[5,4-b]pyridine (CAS 71224-70-9) is a high-purity chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. It is a fused bicyclic heterocycle of significant interest in medicinal chemistry research, particularly as a key scaffold for synthesizing more complex molecules . The isoxazolopyridine core is a privileged structure in drug discovery, and this specific derivative serves as a versatile building block for the development of potential therapeutic agents. Its properties are leveraged in multicomponent, microwave-assisted synthesis routes to access diverse chemical libraries for biological screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71224-70-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-3-7-4-8-6(2)11-12-9(8)10-5-7/h4-5H,3H2,1-2H3

InChI Key

YIEQISHOUYVCPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C1)ON=C2C

Origin of Product

United States

Advanced Synthetic Methodologies for Isoxazolo 5,4 B Pyridine and Substituted Derivatives

Annulation Strategies for the Isoxazolo[5,4-b]pyridine (B12869864) Core

Annulation, the process of building a new ring onto an existing one, is a primary strategy for synthesizing the isoxazolo[5,4-b]pyridine system. Typically, this involves constructing the pyridine (B92270) portion of the molecule onto a pre-existing, functionalized isoxazole (B147169) ring.

A cornerstone of isoxazolo[5,4-b]pyridine synthesis is the use of 5-aminoisoxazoles as key building blocks. The amino group at the C5 position of the isoxazole ring serves as a nucleophile to react with various electrophilic partners, initiating a sequence of reactions that culminates in the formation of the fused pyridine ring.

The reaction of 5-aminoisoxazoles with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) is a well-established method for pyridine ring annulation. For instance, 3-methylisoxazol-5-amine can be reacted with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile. clockss.org These reactions typically proceed through a sequence involving nucleophilic addition of the amino group, elimination, and subsequent intramolecular cyclization where the C4 position of the isoxazole ring attacks a nitrile group to close the pyridine ring. clockss.org

A novel one-pot reaction has been described for the synthesis of isoxazolo[5,4-b]pyridines using aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation, with acetic acid acting as both a solvent and a catalyst. researchgate.netresearchgate.net This method is noted for its high efficiency, short reaction times, and adherence to green chemistry principles. researchgate.netresearchgate.net The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.net

Table 1: Synthesis of Isoxazolo[5,4-b]pyridines via Active Methylene Compounds
5-Aminoisoxazole DerivativeActive Methylene ReagentConditionsProduct TypeReference
3-Methylisoxazol-5-amineEthyl 2-cyano-3-ethoxyacrylateHeat (180-185°C), TriethylamineEthyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate clockss.org
3-Methylisoxazol-5-amine2-(Bis(methylthio)methylene)malononitrileHeat (180-185°C), Triethylamine4-Amino-5-cyano-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine clockss.org
5-AminoisoxazolesMalononitrile (with Aryl glyoxal)Ultrasound, Acetic AcidSubstituted Isoxazolo[5,4-b]pyridines researchgate.netresearchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. scispace.com Carbonyl compounds, particularly aldehydes, are common components in these reactions. scispace.com For example, a one-step, three-component microwave-assisted synthesis has been developed between aromatic aldehydes, a CH-acid like indan-1,3-dione, and 3-methylisoxazol-5-amine to yield isoxazolo[5,4-b]pyridine products in good yields. researchgate.net

The reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid leads to the formation of an enamine intermediate, which can then be cyclized in the presence of sodium ethoxide to furnish ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. researchgate.net These MCRs offer a versatile and atom-economical route to complex heterocyclic structures from simple and readily available starting materials.

1,3-Diketones and their derivatives are valuable precursors for constructing the pyridine ring. In a notable multicomponent reaction, the use of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aromatic aldehydes and 3-methylisoxazol-5-amine under microwave irradiation leads to the formation of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones. researchgate.net This transformation builds a more complex, partially saturated quinoline ring system fused to the isoxazole core. Similarly, other cyclic diketones can be employed to create a range of annulated isoxazolopyridine structures.

Divergent Synthetic Pathways for Positional Isomers (e.g., Isoxazolo[5,4-b]pyridine vs. Isoxazolo[4,5-b]pyridine)

The synthesis of isoxazolopyridines must address the challenge of controlling regioselectivity to produce the desired positional isomer. The two most common isomers are the isoxazolo[5,4-b]pyridine and the isoxazolo[4,5-b]pyridine. The synthetic approach to each isomer is distinct, typically dictated by the starting materials.

Isoxazolo[5,4-b]pyridines are generally synthesized by building a pyridine ring onto a 5-aminoisoxazole core, as detailed in the sections above. osi.lv

Isoxazolo[4,5-b]pyridines are often constructed via two main alternative routes: (A) annulation of an isoxazole fragment onto a pre-existing, functionalized pyridine ring (e.g., starting from a 2-chloro-3-nitropyridine) or (B) building a pyridine ring onto a 4-aminoisoxazole core. researchgate.netbeilstein-journals.orgbohrium.comnih.gov

A significant advancement in controlling this regioselectivity is the development of divergent synthetic methods. One such strategy employs the reaction of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. thieme-connect.comresearchgate.net By carefully selecting the catalyst and solvent, either the isoxazolo[5,4-b]pyridine or the isoxazolo[4,5-b]pyridine isomer can be selectively produced from the same set of starting materials. Specifically, using silver triflate and phosphoric acid in ethyl acetate favors C4-alkylation of the aminoisoxazole, leading to the [5,4-b] isomer. thieme-connect.com In contrast, using silver acetate and phosphoric acid in chloroform promotes N-alkylation, which ultimately yields the regioisomeric [4,5-b] product. thieme-connect.comresearchgate.net

Catalytic Approaches and Reaction Conditions in Isoxazolo[5,4-b]pyridine Synthesis

The choice of catalyst and reaction conditions is critical for the efficiency, selectivity, and environmental impact of isoxazolo[5,4-b]pyridine synthesis. A range of catalysts, from simple acids to complex metal-based systems, have been employed.

As mentioned, silver salts like silver triflate (AgOTf) and silver acetate (AgOAc), in conjunction with phosphoric acid, are instrumental in controlling the regioselectivity in divergent syntheses. thieme-connect.comresearchgate.net Simple acids, such as acetic acid, can serve a dual role as both catalyst and solvent in certain multicomponent reactions. researchgate.netresearchgate.net Solid acid catalysts like Amberlyst-15 have also been used, offering the advantage of easy recovery and reuse. researchgate.net

In addition to traditional heating, non-classical activation methods have been successfully applied to these syntheses. Microwave irradiation and ultrasonication are prominent examples of "green" techniques that can dramatically reduce reaction times, improve yields, and enhance selectivity. researchgate.netresearchgate.netacs.org These methods provide efficient energy transfer to the reaction mixture, often allowing for milder conditions compared to conventional heating. acs.org

Table 2: Catalysts and Conditions in Isoxazolo[5,4-b]pyridine Synthesis
CatalystReaction TypeActivation Method / ConditionsKey AdvantageReference
Acetic AcidMulticomponent HeterocyclizationUltrasound IrradiationActs as both solvent and catalyst researchgate.netresearchgate.net
Amberlyst-15Multicomponent ReactionConventional HeatingRecyclable solid acid catalyst researchgate.net
Silver Triflate (AgOTf) / Phosphoric AcidDivergent Synthesis (Condensation)Ethyl Acetate (solvent)Regioselective for [5,4-b] isomer thieme-connect.comresearchgate.net
None (Base-mediated)Condensation/CyclizationMicrowave IrradiationRapid, high-yield synthesis researchgate.net

Application of Lewis and Brønsted Acid Catalysts

Acid catalysis plays a pivotal role in the synthesis of isoxazolo[5,4-b]pyridines, facilitating key bond-forming reactions and influencing reaction rates and selectivity. Both Lewis and Brønsted acids have been effectively employed in various synthetic strategies.

Brønsted acids , such as phosphoric acid and trifluoroacetic acid, are utilized to catalyze the condensation reactions that often form the pyridine ring. For instance, the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters can be catalyzed by phosphoric acid to construct the isoxazolo[5,4-b]pyridine core. Similarly, the reaction between 5-aminoisoxazoles bearing substituents at the 3-position and diethyl 2-oxosuccinate sodium salt proceeds in the presence of trifluoroacetic acid. Acetic acid has been described as having a dual function, acting as both a solvent and a catalyst in the ultrasound-assisted, one-pot synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile.

Lewis acids , particularly silver salts, have been used to promote divergent synthetic pathways. In the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, the choice of different silver salts as catalysts can lead to the formation of distinct isomers, namely isoxazolo[5,4-b]pyridine-α-carboxylates and isoxazolo[5,4-b]pyridine-γ-carboxylates. This highlights the ability of Lewis acids to control the regiochemical outcome of the cyclization process.

Catalyst TypeExample CatalystApplication in Isoxazolo[5,4-b]pyridine Synthesis
Brønsted Acid Phosphoric AcidCatalyzes condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters.
Trifluoroacetic AcidUsed in the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt.
Acetic AcidActs as both solvent and catalyst in ultrasound-assisted multicomponent synthesis.
Lewis Acid Silver SaltsEmployed to direct the synthesis towards different regioisomers (α- or γ-carboxylates).

Metal-Free Synthetic Techniques for Isoxazole Formation

The development of metal-free synthetic routes aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. Several metal-free approaches for the synthesis of isoxazolo[5,4-b]pyridines have been reported.

One notable example is the microwave-assisted, one-pot tandem reaction for generating polycyclic-fused isoxazolo[5,4-b]pyridines in water. This method proceeds efficiently without the need for any additional reagents or catalysts, offering a truly green synthetic protocol. The reaction of an enolizable ketone, ammonia, and enones derived from Mannich bases, mediated by Montmorillonite K-10 clay, provides an environmentally friendly, metal-free synthesis of polysubstituted pyridines, which can be a strategy for constructing the pyridine portion of the target scaffold. Furthermore, catalyst- and additive-free methods under microwave conditions have been established for the synthesis of related nitrogen-containing fused heterocycles, suggesting the potential for similar approaches to isoxazolo[5,4-b]pyridines.

Microwave and Ultrasonication Assisted Syntheses

The use of non-classical energy sources like microwaves and ultrasound has become a powerful tool in the synthesis of heterocyclic compounds, including isoxazolo[5,4-b]pyridines. These techniques often lead to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods.

Microwave-assisted synthesis has been successfully applied to one-pot, three-component reactions to produce isoxazolo[5,4-b]pyridine derivatives. For instance, the reaction between aromatic aldehydes, an active methylene compound (like tetronic acid or indan-1,3-dione), and 3-methylisoxazol-5-amine under microwave irradiation yields the corresponding fused pyridine products in good yields researchgate.net. A significant advantage of this approach is the ability to perform the synthesis in water, eliminating the need for organic solvents and catalysts acs.orgnih.gov.

Ultrasonication provides an alternative energy source for promoting these syntheses. A novel strategy for the straightforward synthesis of isoxazolo[5,4-b]pyridines involves a one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile under ultrasound irradiation. This method is characterized by short reaction times, high efficiency, and easy purification of products. The benefits of sonochemistry in this context include accelerated reaction rates and improved selectivity.

Energy SourceReaction TypeKey Advantages
Microwave One-pot, three-component reactionHigh yields (67-90%), short reaction times, can be performed in water without a catalyst. researchgate.net
Ultrasonication One-pot, multicomponent reactionShort reaction times, high efficiency, easy purification, accelerated rates, improved selectivity.

Regiochemical and Stereochemical Control in Isoxazolo[5,4-b]pyridine Construction

Controlling the regioselectivity in the formation of the isoxazolo[5,4-b]pyridine ring system is crucial for synthesizing specific isomers with desired properties. Stereochemical control is typically less of a concern in the construction of the aromatic core itself, unless chiral centers are present on substituents.

Strategies for Regioselective Annulation

The construction of the isoxazolo[5,4-b]pyridine skeleton can be approached in two primary ways: by forming the pyridine ring onto a pre-existing isoxazole core, or by constructing the isoxazole ring onto a functionalized pyridine derivative.

A common and effective strategy for regioselective synthesis involves the reaction of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration/aromatization to yield the isoxazolo[5,4-b]pyridine product. The regiochemical outcome is dictated by the initial nucleophilic attack of the exocyclic amino group of the aminoisoxazole onto the β-carbon of the unsaturated ketone.

Another powerful approach to control regioselectivity is through a Combes-type condensation. The reaction conditions, such as the choice of solvents and acidic additives (e.g., HOAc, DMSO, or HCl–1,4-dioxane), can effectively tune the outcome of the condensation, leading to different regioisomers.

Influence of Substituents on Reaction Outcome

The nature and position of substituents on the reacting partners can profoundly influence the course and regiochemical outcome of the cyclization reaction.

In a Combes-type condensation involving β-alkoxyvinyl glyoxylates, the presence of a substituent at the β-position directs the regioselectivity. For example, β-alkoxyvinyl glyoxylates lacking a substituent at the β-position predominantly yield α-pyridine carboxylates. In contrast, a β-methyl-substituted derivative leads to the formation of γ-pyridine carboxylates.

The electronic properties of substituents also play a critical role. In microwave-assisted multicomponent syntheses, aromatic aldehydes bearing either electron-donating or electron-withdrawing groups react smoothly to form the desired isoxazolo[5,4-b]pyridines. However, aliphatic aldehydes often fail to react under similar conditions, indicating that the electronic nature of the aldehyde is a key determinant for the success of the reaction. Furthermore, the presence of an electron-withdrawing group on a pyridine ring can facilitate intramolecular nucleophilic substitution, a key step in certain synthetic routes to the fused isoxazole ring system beilstein-journals.org.

ReactantSubstituentEffect on Reaction Outcome
β-Alkoxyvinyl glyoxylateUnsubstituted at β-positionFavors formation of α-pyridine carboxylates.
β-Alkoxyvinyl glyoxylateMethyl group at β-positionFavors formation of γ-pyridine carboxylates.
AldehydeAromatic (with EWG or EDG)Reacts smoothly in microwave-assisted synthesis. researchgate.net
AldehydeAliphaticFails to react under similar microwave conditions. researchgate.net
Pyridine RingElectron-withdrawing groupFacilitates intramolecular nucleophilic substitution. beilstein-journals.org

Reactivity Profiles and Chemical Transformations of 5 Ethyl 3 Methylisoxazolo 5,4 B Pyridine Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Fused Ring System

The isoxazolo[5,4-b]pyridine (B12869864) system is a fascinating scaffold where the pyridine (B92270) and isoxazole (B147169) rings mutually influence each other's reactivity. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the pyridine moiety, making it susceptible to nucleophilic attack. Conversely, the pyridine ring influences the stability and reactivity of the adjacent isoxazole ring.

The pyridine part of the isoxazolo[5,4-b]pyridine scaffold is generally resistant to electrophilic substitution due to its electron-deficient nature. However, the presence of activating groups or forcing conditions can facilitate such reactions. More commonly, the pyridine ring is susceptible to nucleophilic attack, a reactivity that is enhanced by the fused electron-withdrawing isoxazole ring.

Nucleophilic aromatic substitution (SNAr) reactions are particularly relevant for isoxazolo[5,4-b]pyridines bearing suitable leaving groups on the pyridine ring. For instance, a chloro-substituent on the pyridine ring can be displaced by various nucleophiles. researchgate.net The introduction of a nitro group into the pyridine ring significantly increases its electrophilicity, making it highly susceptible to nucleophilic addition or substitution with a wide range of weak nucleophiles. nih.gov Such "superelectrophilic" systems can react with C-nucleophiles even in the absence of a base. nih.gov

Reaction TypeReagentsPosition of AttackProduct Type
Nucleophilic AdditionNeutral C-nucleophiles (e.g., 1,3-dicarbonyls, arenes)Position 71,4-addition products
[4+2] CycloadditionDienesC=C bond of the pyridine ringFused ring systems

This table presents potential transformations based on the reactivity of activated isoxazolopyridine systems.

The isoxazole ring in the fused system is relatively stable but can undergo specific transformations, most notably ring-opening reactions under certain conditions. Reductive cleavage of the N-O bond is a characteristic reaction of the isoxazole ring. For example, catalytic hydrogenation can lead to the opening of the isoxazole ring, yielding an enaminone derivative. mdpi.com This process involves a domino reaction, starting with deoxygenation followed by the reductive opening of the isoxazole ring. mdpi.com

Base-promoted isoxazole ring opening can also occur, particularly when electron-withdrawing groups are present at the 3-position of the isoxazolo[4,5-b]pyridine system. nih.gov This transformation can lead to the formation of 3-hydroxypyridine-2-carbonitriles. nih.gov

Reaction TypeReagents/ConditionsKey TransformationProduct Type
Reductive Ring OpeningCatalytic Hydrogenation (e.g., Pd/C)Cleavage of the N-O bondEnaminones
Base-Promoted Ring OpeningBase (e.g., K2CO3)Cleavage of the isoxazole ring3-Hydroxypyridine-2-carbonitriles

This table illustrates transformations involving the isoxazole moiety within the fused ring system.

Ring-Opening and Rearrangement Pathways

Beyond simple substitutions, the isoxazolo[5,4-b]pyridine scaffold can undergo more complex transformations involving ring-opening and rearrangement, leading to structurally diverse heterocyclic systems.

A significant rearrangement pathway for isoxazole-containing systems is the Boulton–Katritzky rearrangement. This rearrangement has been observed in derivatives of the related isoxazolo[4,5-b]pyridine system. nih.govresearchgate.net This base-promoted reaction typically involves the transformation of a 3-substituted isoxazolo[4,5-b]pyridine into a different heterocyclic system. nih.govresearchgate.net For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can rearrange to form 3-hydroxy-2-(2-aryl nih.govnih.govclockss.orgtriazol-4-yl)pyridines. nih.govresearchgate.net

The propensity for such rearrangements highlights the dynamic nature of the isoxazolo[5,4-b]pyridine scaffold and provides a synthetic route to other valuable heterocyclic structures.

Mechanisms of Key Chemical Reactions

Understanding the mechanisms of the reactions that isoxazolo[5,4-b]pyridine derivatives undergo is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The synthesis of the isoxazolo[5,4-b]pyridine ring system itself often involves an intramolecular nucleophilic aromatic substitution (SNAr) of a nitro group as a key step. nih.govresearchgate.netresearchgate.net This process is facilitated by the presence of an electron-withdrawing substituent on the pyridine ring. nih.govresearchgate.net

The mechanism of the Boulton-Katritzky rearrangement in related systems has also been a subject of investigation. This rearrangement proceeds through a series of steps involving deprotonation, ring opening of the isoxazole, and subsequent recyclization to form the new heterocyclic ring.

Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of complex organic reactions. While specific computational studies on 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine may be limited, such methods are broadly applied to understand the reactivity of heterocyclic compounds, including reaction pathways, transition states, and the influence of substituents on reactivity.

The formation of different products from a single starting material often depends on the stability and reactivity of key intermediates. In the synthesis and transformation of isoxazolo[5,4-b]pyridines, several intermediates can play a crucial role.

In rearrangement reactions like the Boulton-Katritzky rearrangement, the reaction pathway proceeds through specific open-chain or cyclic intermediates. The nature of the substituents and the reaction conditions can influence the fate of these intermediates, leading to different final products. The careful control of reaction conditions is therefore essential to steer the reaction towards the desired outcome by favoring the formation and subsequent reaction of a specific intermediate.

Advanced Spectroscopic and Crystallographic Characterization of Isoxazolo 5,4 B Pyridine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the ethyl and methyl groups, as well as the protons on the pyridine (B92270) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the ethyl group would likely present as a quartet and a triplet.

The ¹³C NMR spectrum would show a series of peaks, each representing a unique carbon atom in the molecule. The chemical shifts of these peaks would indicate the electronic environment of each carbon, helping to distinguish between aromatic, aliphatic, and heterocyclic carbons.

Table 4.1.1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Pyridine-H
Ethyl-CH₂ Quartet (q)
Methyl-CH₃ (on isoxazole) Singlet (s)

Table 4.1.2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Isoxazole (B147169) & Pyridine Ring Carbons
Ethyl-CH₂
Methyl-CH₃ (on isoxazole)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds in the aromatic and aliphatic regions. Additionally, C=N and C=C stretching vibrations from the fused heterocyclic ring system would be prominent. The absence of certain bands, such as a broad O-H or N-H stretch, would confirm the absence of these functional groups.

Table 4.2.1: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch
Aliphatic C-H Stretch
C=N Stretch

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the confirmation of its molecular formula. The mass spectrum would also display a fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer. Analysis of these fragment ions can provide valuable information about the compound's structure.

Table 4.3.1: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]+

Elemental Analysis for Compositional Verification

Elemental analysis is a method used to determine the elemental composition of a compound. The results are typically given as the weight percentage of each element present. For this compound, elemental analysis would be used to experimentally verify the calculated percentages of carbon, hydrogen, and nitrogen based on its molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and proposed structure of the compound.

Table 4.5.1: Predicted Elemental Analysis Data for this compound

Element Calculated (%) Found (%)
Carbon (C)
Hydrogen (H)

Table of Compound Names Mentioned

Compound Name

Theoretical and Computational Chemistry Studies on Isoxazolo 5,4 B Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine. These methods provide a detailed picture of electron distribution and energy levels, which are key to understanding molecular behavior.

Molecular Orbitals and Reactivity Descriptors: A primary application of DFT is the calculation of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. For heterocyclic systems like substituted pyridines, DFT methods such as B3LYP with a 6-31G(d,p) basis set are commonly used for geometry optimization and molecular orbital computation nih.gov.

The analysis of HOMO and LUMO provides insights into the molecule's ability to donate or accept electrons. This information is vital for understanding charge transfer interactions within the molecule or with other chemical species nih.gov. From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to quantify chemical reactivity and site selectivity. These descriptors, as shown in Table 1, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are instrumental in correlating a compound's structure with its biological or chemical activity nih.gov.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the isoxazolo[5,4-b]pyridine (B12869864) system, the MEP map can pinpoint the nitrogen and oxygen atoms as sites of negative potential, making them susceptible to electrophilic attack, while other regions may show positive potential, indicating sites for nucleophilic attack.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization PotentialIP-EHOMOThe energy required to remove an electron.
Electron AffinityEA-ELUMOThe energy released when an electron is added.
Electronegativityχ(IP + EA) / 2The power of an atom to attract electrons.
Chemical Hardnessη(IP - EA) / 2Measures resistance to change in electron distribution.
Chemical SoftnessS1 / (2η)Reciprocal of hardness; indicates higher reactivity.

Table 1. Global reactivity descriptors derived from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like isoxazolo[5,4-b]pyridines. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathways.

Many synthetic routes for isoxazolo[5,4-b]pyridines involve multi-component reactions, which can proceed through several possible mechanistic steps. For instance, a proposed mechanism for the synthesis of some derivatives involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization processes researchgate.net. For the closely related 1H-pyrazolo[3,4-b]pyridines, there is significant discussion regarding the precise mechanism, with different proposals for the sequence of nucleophilic and electrophilic interactions mdpi.com.

Analysis of Aromaticity and Tautomerism in Isoxazolo[5,4-b]pyridines

One widely used method is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of a ring to probe the magnetic shielding effect caused by electron delocalization. A negative NICS value indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current). For a more robust analysis, NICSzz-scan curves can be generated, and their integration provides an integral INICS index, which is physically justified by its relation to the ring current semanticscholar.org. This approach has been successfully applied to study the aromaticity of complex bicyclic systems like pyridodiazepines, revealing how the electronic character of one ring can influence the other semanticscholar.org. Such an analysis on the isoxazolo[5,4-b]pyridine system would quantify the aromaticity of both the isoxazole (B147169) and pyridine (B92270) rings.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The isoxazolo[5,4-b]pyridine nucleus can potentially exist in different tautomeric forms, depending on the position of substituents. Theoretical calculations are highly effective in determining the relative stability of possible tautomers.

Studies on related systems, such as isoxazolo[3,4-b]quinolin-3(1H)-ones, have utilized DFT methods (e.g., B3LYP/6-31+G*) combined with a solvation model to investigate the electronic structure and relative energies of different tautomeric forms researchgate.net. By calculating the total energy of each optimized tautomer, the most stable form in a given environment (gas phase or solution) can be identified. This information is critical, as the reactivity and biological activity of a molecule can be highly dependent on which tautomer is predominant under physiological conditions researchgate.net.

Molecular Dynamics Simulations for Conformational Insights

While quantum chemical calculations provide detailed information on the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For a molecule like this compound, MD simulations are particularly useful for exploring the conformational space of the flexible ethyl group. The simulation can show the preferred rotational conformations (rotamers) of the ethyl substituent and the energy barriers between them. This is important because the specific conformation of a molecule can significantly affect its ability to bind to a biological target.

MD simulations are also used to study the behavior of a molecule in a solvent, typically water, to mimic physiological conditions. Analyses of the MD trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radius of Gyration (RoG): To evaluate the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To understand the molecule's exposure to the solvent.

Hydrogen Bonding: To analyze the formation and lifetime of hydrogen bonds with solvent molecules or other solutes.

These types of analyses have been applied to other complex heterocyclic systems to understand their structural stability and binding interactions, providing crucial information for drug design and development nih.gov.

Chemically Oriented Applications and Future Directions of Isoxazolo 5,4 B Pyridine Research

Utilization as Versatile Synthons and Building Blocks in Organic Synthesis

The isoxazolo[5,4-b]pyridine (B12869864) framework serves as a versatile synthon and a fundamental building block in the synthesis of more complex molecular architectures. A variety of synthetic strategies have been developed to construct this heterocyclic system, often employing readily available starting materials. clockss.org

One of the most efficient and widely used methods for the synthesis of isoxazolo[5,4-b]pyridines is through multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. For instance, a one-pot tandem reaction under microwave irradiation in water has been successfully employed to generate a series of polycyclic-fused isoxazolo[5,4-b]pyridines. nih.gov This approach is not only environmentally friendly but also amenable to the creation of a diverse range of derivatives.

The use of 5-aminoisoxazoles as key precursors is a common theme in the synthesis of the isoxazolo[5,4-b]pyridine core. These compounds can be reacted with various electrophilic partners to construct the fused pyridine (B92270) ring. The versatility of this approach is further highlighted by the development of divergent synthetic routes that allow for the regioselective synthesis of different isoxazolo[5,4-b]pyridine isomers by simply modifying the reaction conditions, such as the catalyst and solvent. researchgate.net This level of control is crucial for exploring the structure-activity relationships of the resulting compounds.

Modern synthetic techniques, such as ultrasound and microwave-assisted synthesis, have also been successfully applied to the production of isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.net These methods often lead to shorter reaction times, higher yields, and improved purity of the final products, making the isoxazolo[5,4-b]pyridine scaffold more accessible for further chemical exploration. The inherent reactivity of the isoxazolo[5,4-b]pyridine system, with multiple sites for functionalization on both the isoxazole (B147169) and pyridine rings, further enhances its utility as a versatile building block for the synthesis of a wide array of novel chemical entities.

Scaffold Diversification for Novel Chemical Library Generation

The isoxazolo[5,4-b]pyridine scaffold is an attractive core structure for the generation of novel chemical libraries, which are essential tools in drug discovery and chemical biology. The ability to rapidly and efficiently synthesize a large number of diverse analogs from a common core is a key advantage of this heterocyclic system.

The synthetic methodologies developed for isoxazolo[5,4-b]pyridines, particularly microwave-assisted multi-component reactions, are highly suitable for library synthesis. nih.gov These methods allow for the introduction of a wide range of substituents at various positions of the scaffold by simply changing the starting materials in the MCR. This leads to the creation of a diverse set of compounds with varying steric and electronic properties, which is crucial for exploring a wide chemical space in the search for new bioactive molecules.

The amenability of the isoxazolo[5,4-b]pyridine core to further functionalization provides another avenue for scaffold diversification. Standard organic reactions can be employed to modify the initial products, further expanding the diversity of the chemical library. This ability to generate a large and diverse collection of isoxazolo[5,4-b]pyridine derivatives makes this scaffold a valuable platform for high-throughput screening campaigns aimed at identifying new lead compounds for various therapeutic targets.

Exploration in Materials Science, including Organic Electronics (e.g., OLEDs, OPVs)

While the primary focus of research on isoxazolo[5,4-b]pyridines has been in the realm of medicinal chemistry, their unique structural and electronic properties suggest potential applications in materials science. researchgate.net The fusion of an electron-deficient pyridine ring with an isoxazole ring can lead to interesting photophysical properties. However, the exploration of isoxazolo[5,4-b]pyridines in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is still in its nascent stages.

The isoxazole ring itself is a component in some photoactive compounds, and its electronic nature can influence the optical characteristics of a molecule. nih.gov Research on related heterocyclic systems, such as oxazolo[4,5-b]pyridines, has shown that the introduction of electron-donating and electron-withdrawing groups can lead to fluorescent materials with charge-transfer characteristics. researchgate.net This suggests that appropriately functionalized isoxazolo[5,4-b]pyridines could also exhibit interesting photophysical properties, making them potential candidates for use as emitters or host materials in OLEDs.

For applications in OPVs, the isoxazolo[5,4-b]pyridine core could potentially be incorporated into donor-acceptor type molecules. The electron-accepting nature of the pyridine moiety could be tuned through substitution to modulate the electronic energy levels of the resulting material. While direct applications of isoxazolo[5,4-b]pyridines in OLEDs and OPVs have not been extensively reported, the inherent properties of the scaffold warrant further investigation into its potential as a functional material in organic electronics. Future research in this area would involve the synthesis of a broader range of derivatives and a thorough characterization of their photophysical and electronic properties.

Future Research Avenues in Synthetic Methodology and Mechanistic Elucidation

The continued development of novel and efficient synthetic methods for the construction of the isoxazolo[5,4-b]pyridine scaffold remains an active area of research. A key focus for future work will be the development of even more environmentally benign and sustainable synthetic protocols. This includes the exploration of new catalytic systems, the use of greener solvents, and the further optimization of energy-efficient methods like microwave and ultrasound-assisted synthesis.

The divergent synthesis of isoxazolo[5,4-b]pyridine regioisomers has opened up new avenues for creating molecular diversity. researchgate.net Future research in this area could focus on expanding the scope of these reactions to include a wider range of substrates and on developing a deeper understanding of the factors that control the regioselectivity. Detailed mechanistic studies, including computational modeling and kinetic analysis, will be crucial for the rational design of more efficient and selective synthetic transformations.

Furthermore, the exploration of post-synthetic modifications of the isoxazolo[5,4-b]pyridine core will continue to be an important research direction. The development of novel methodologies for the selective functionalization of different positions on the heterocyclic ring system will provide access to a wider range of derivatives with tailored properties for various applications. A deeper understanding of the reactivity and reaction mechanisms of this scaffold will undoubtedly accelerate its application in both medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine derivatives?

The synthesis typically involves cyclocondensation reactions. For example, Jachak et al. ( ) reported a one-pot method using 5-amino-3-arylpyrazoles and pyrazole-4-carboxaldehydes with ammonium acetate or triethylamine as catalysts. Another approach involves multi-component reactions with reagents like ethyl acetoacetate, optimized for yield enhancement (e.g., improving from 20% to 38–51% via process modifications) . Advanced protocols may integrate continuous flow systems for purity control, as seen in thiazolo[5,4-b]pyridine synthesis ().

Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation, as demonstrated for imidazo[4,5-b]pyridine derivatives ( ). Fluorescence spectroscopy can assess photophysical properties, particularly for derivatives with electron-donating/withdrawing groups ( ). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for verifying substituent integration and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance chemical yield while minimizing by-products?

Yield optimization requires systematic parameter screening. For instance, adjusting catalysts (e.g., triethylamine vs. ammonium acetate) and reaction temperatures in cyclocondensation reactions can reduce by-product formation ( ). highlights a case where modifying stoichiometry and reaction time increased yields from 20% to 51%. Automated continuous-flow systems () and in situ monitoring (e.g., HPLC) are recommended for scalability and reproducibility.

Q. What strategies address discrepancies in reported biological activities of isoxazolo-pyridine derivatives?

Contradictions often arise from structural variations (e.g., substituent positioning). For example, pyrazolo[3,4-b]pyridines exhibit varied enzyme inhibition depending on methyl/ethyl group placement (). To resolve discrepancies, researchers should:

  • Conduct structure-activity relationship (SAR) studies with systematic substituent modifications.
  • Standardize assay conditions (e.g., enzyme concentration, pH) to ensure comparability across studies.
  • Use computational docking to predict binding affinities and validate with in vitro assays .

Q. How do ethyl/methyl substituents influence the electronic and steric properties of the isoxazolo[5,4-b]pyridine core?

Substituents alter electron density and steric hindrance, impacting reactivity and biological interactions. SC-XRD data ( ) and density functional theory (DFT) calculations can quantify these effects. For instance, methyl groups at position 3 may increase steric bulk, reducing nucleophilic attack susceptibility, while ethyl groups at position 5 enhance lipophilicity, affecting solubility and membrane permeability .

Q. What experimental approaches evaluate the photophysical properties of isoxazolo-pyridine derivatives in solvent systems?

Fluorescence studies ( ) should include:

  • Solvent polarity screening (e.g., ethanol vs. DMSO) to assess emission wavelength shifts.
  • Quantum yield calculations using reference standards (e.g., quinine sulfate).
  • Time-resolved fluorescence to measure excited-state lifetimes. For derivatives with extended conjugation (e.g., fused rings), UV-vis spectroscopy can correlate absorption maxima with π-system extent .

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